molecular formula C17H18N2O4 B5704265 benzyl ethyl 1,4-phenylenebiscarbamate

benzyl ethyl 1,4-phenylenebiscarbamate

Cat. No.: B5704265
M. Wt: 314.34 g/mol
InChI Key: MEIALJCNVKVJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ethyl 1,4-phenylenebiscarbamate is a chemical compound supplied for research and development purposes. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Carbamate compounds are a significant class of molecules in medicinal chemistry and chemical biology research . In particular, benzene-based carbamate derivatives are frequently investigated in vitro for their potential to act as cholinesterase inhibitors . These studies are crucial for exploring new approaches in neuroscience, as cholinesterase inhibition is a recognized mechanism for increasing acetylcholine levels in the brain, which is a valuable strategy for symptomatic management in certain neurodegenerative conditions . The design of such compounds often involves structure-activity relationship (SAR) studies to understand how electronic and steric factors govern their ability to inhibit enzyme activities . Researchers utilize this compound strictly in a laboratory setting. All sales are final, and the buyer assumes responsibility for confirming the product's identity and/or purity prior to use.

Properties

IUPAC Name

benzyl N-[4-(ethoxycarbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-22-16(20)18-14-8-10-15(11-9-14)19-17(21)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIALJCNVKVJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
  • Substituents: Phenoxyphenoxy ethyl group.
  • Use : Insect growth regulator targeting juvenile hormone mimics in pests like cockroaches and fleas .
  • Key Differences: The phenoxyphenoxy group enhances lipophilicity, improving cuticle penetration in insects.
Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham)
  • Substituents: Phenylamino carbonyloxy phenyl group.
  • Use : Herbicide inhibiting photosystem II in broadleaf weeds .
  • Key Differences: The polar phenylamino carbonyloxy moiety in desmedipham facilitates interaction with plant photosynthetic machinery. Benzyl ethyl 1,4-phenylenebiscarbamate’s non-polar substituents suggest divergent applications, possibly in insecticide formulations rather than herbicides .
Bis(4-hydroxyphenyl) 1,4-Phenylenebiscarbamate
  • Substituents : 4-hydroxyphenyl groups.
  • Key Differences : Hydroxyl groups increase water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic benzyl/ethyl groups of the target compound. This polarity disparity may limit benzyl ethyl 1,4-phenylenebiscarbamate’s use in aqueous environments but enhance lipid membrane permeability .

Comparative Data Table

Compound Name Substituents Primary Use Key Properties
Benzyl ethyl 1,4-phenylenebiscarbamate Benzyl, Ethyl Hypothetical insecticide Moderate lipophilicity, steric bulk
Fenoxycarb Phenoxyphenoxy ethyl Insect growth regulator High lipophilicity, juvenile hormone mimic
Desmedipham Phenylamino carbonyloxy phenyl Herbicide Photosystem II inhibition, polar
Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate 4-hydroxyphenyl Unspecified (likely herbicide/pharma) High polarity, H-bonding

Research Findings and Mechanistic Insights

  • Fenoxycarb: Acts via juvenile hormone receptor binding, disrupting metamorphosis . Benzyl ethyl 1,4-phenylenebiscarbamate’s bulkier substituents might reduce receptor affinity but improve environmental stability.
  • Desmedipham : Targets chloroplasts in plants; the absence of polar groups in benzyl ethyl 1,4-phenylenebiscarbamate likely precludes this mode of action .
  • Bis(4-hydroxyphenyl) variant : Hydroxyl groups may enable metal chelation or enzymatic interactions, a feature absent in the target compound .

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